1-Ethylhexyl tiglate

Description

Chemical Classification and Structural Features of 1-Ethylhexyl Tiglate within Ester Chemistry

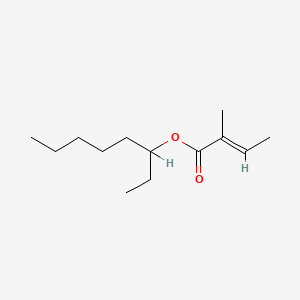

This compound, systematically known as octan-3-yl (E)-2-methylbut-2-enoate, is an organic compound classified within the ester family. nih.govuni.lu Specifically, it is categorized as a fatty acid ester, which are carboxylic ester derivatives of a fatty acid. nih.govfoodb.cahmdb.ca Its structure is the result of the esterification of tiglic acid and 1-ethylhexanol (also known as octan-3-ol). ontosight.ai

The molecule possesses several key structural features. It is an α,β-unsaturated carboxylic ester, also referred to as an enoate ester, due to the carbon-carbon double bond adjacent to the carbonyl group of the ester. foodb.ca The molecular formula for this compound is C₁₃H₂₄O₂. nih.govfoodb.ca The compound is racemic, containing a stereocenter at the third carbon of the octyl chain. ncats.ionih.gov

Key identifiers for this compound are summarized in the table below.

| Identifier Type | Value |

| IUPAC Name | octan-3-yl (E)-2-methylbut-2-enoate nih.gov |

| CAS Number | 94133-92-3 nih.govsigmaaldrich.com |

| Molecular Formula | C₁₃H₂₄O₂ nih.gov |

| Molecular Weight | 212.33 g/mol nih.govsigmaaldrich.com |

| SMILES | CCCCCC(CC)OC(=O)/C(=C/C)/C nih.govuni.lu |

| InChIKey | LMBAQNNBRWRROG-IZZDOVSWSA-N nih.govuni.lu |

Alternative parents and substituents in its classification include enoate esters, monocarboxylic acids and their derivatives, organic oxides, and hydrocarbon derivatives. foodb.ca

Overview of Scientific Literature on this compound

The scientific literature on this compound is limited, with most information stemming from its application as a flavoring agent and in fragrances. foodb.cahmdb.ca It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), holding the FEMA number 3676. nih.govsigmaaldrich.cominchem.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the compound and concluded it posed no safety concern at the levels of intake current in 1998 when used as a flavoring agent. nih.govinchem.orgfemaflavor.org Its flavor profile is described as spicy. nih.govsigmaaldrich.com

Scientific literature reviews have been conducted on groups of aliphatic compounds that include this compound for the purpose of safety evaluation as flavoring ingredients. femaflavor.orgfemaflavor.org Spectroscopic data, including ¹H NMR and FTIR spectra, are available through commercial suppliers and chemical databases. nih.gov The compound has also been identified in the chemical analysis of various substances, such as in the latex of Calotropis gigantea and in crude oil, through methods like Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comarpgweb.com Furthermore, studies on the atmospheric reactions of unsaturated esters sometimes include related tiglate esters, providing context for the reactivity of this class of compounds. researchgate.net

Research Gaps and Future Directions in this compound Studies

A notable gap in the scientific literature is the limited number of published articles focusing specifically on this compound. foodb.cahmdb.ca Much of the available data is from evaluations for its use in the flavor industry rather than from dedicated mechanistic or characterization studies.

Future research could explore applications beyond its current use. There is ongoing research into its potential use in the development of biodegradable materials and novel drug delivery systems. ontosight.ai Given that related unsaturated esters are studied for their role in atmospheric chemistry, a detailed investigation into the atmospheric fate and potential environmental impact of this compound could be a valuable area of research. researchgate.net Additionally, while methods for the synthesis of various angelate and tiglate esters have been published to aid in their identification in natural sources, specific optimization and mechanistic studies for this compound synthesis could be further explored. chemicalbook.comjuniperus.org

Structure

3D Structure

Properties

IUPAC Name |

octan-3-yl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-5-8-9-10-12(7-3)15-13(14)11(4)6-2/h6,12H,5,7-10H2,1-4H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBAQNNBRWRROG-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(CC)OC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30916382 | |

| Record name | Octan-3-yl (2E)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30916382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

completely miscible with alcohol and diluted alcohol | |

| Record name | 1-Ethylhexyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/676/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.879-0.885 | |

| Record name | 1-Ethylhexyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/676/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94133-92-3 | |

| Record name | 1-Ethylhexyl (2E)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94133-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylhexyl tiglate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octan-3-yl (2E)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30916382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylhexyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLHEXYL TIGLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V8567YK6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of 1 Ethylhexyl Tiglate

Established Synthetic Routes for 1-Ethylhexyl Tiglate

The industrial synthesis of esters like this compound typically relies on well-established chemical reactions. The most common of these is direct acid-catalyzed esterification.

Fischer Esterification: This classic method involves the reaction of tiglic acid with 2-ethylhexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is a reversible equilibrium, and to drive it towards the product side, water is typically removed as it is formed.

Acyl Chloride Method: A more reactive, though less atom-economical, route involves the conversion of tiglic acid to its corresponding acyl chloride, tigloyl chloride. juniperus.org This is often achieved using reagents like thionyl chloride or oxalyl chloride. The resulting tigloyl chloride is then reacted with 2-ethylhexanol. This reaction is generally faster and not reversible, often proceeding at lower temperatures than Fischer esterification. A base, such as pyridine (B92270) or triethylamine, may be used to neutralize the HCl byproduct. juniperus.org

Table 1: Comparison of Established Synthetic Routes

| Synthesis Route | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Characteristics |

|---|---|---|---|---|

| Fischer Esterification | Tiglic Acid | 2-Ethylhexanol | Strong Acid (e.g., H₂SO₄) | Reversible; requires removal of water to drive to completion. |

| Acyl Chloride Method | Tigloyl Chloride | 2-Ethylhexanol | Base (optional, e.g., Pyridine) | Irreversible and often faster; involves an intermediate activation step. juniperus.org |

Synthesis of Novel this compound Analogues and Derivatives

Structural modifications of this compound can be systematically explored to create novel derivatives. These modifications can target the alcohol portion (the 1-ethylhexyl group) or the acid portion (the tiglate group).

The 2-ethylhexanol component of the ester can be replaced with a wide variety of other alcohols to generate a library of tiglate esters. This strategy allows for the fine-tuning of physical properties such as volatility, viscosity, and solubility. Examples of such modifications include:

Linear Alcohols: Replacing 2-ethylhexanol with straight-chain alcohols like hexanol or octanol (B41247) results in esters such as hexyl tiglate and octyl tiglate. juniperus.orgindiamart.com

Other Branched Alcohols: Different branched-chain alcohols can be used to influence steric hindrance and conformational flexibility.

Unsaturated Alcohols: The use of unsaturated alcohols, for example, citronellol, leads to the formation of esters like citronellyl tiglate. indiamart.com

Aromatic Alcohols: Alcohols containing aromatic rings, such as phenethyl alcohol or benzyl (B1604629) alcohol, can be used to synthesize esters like phenethyl tiglate and benzyl tiglate, introducing aromatic properties to the molecule. thegoodscentscompany.com

The tiglate portion of the molecule, derived from tiglic acid, can also be altered to produce different unsaturated esters. This can affect the geometry and electronic properties of the double bond and adjacent functionalities.

Geometric Isomers: Angelic acid, the (Z)-isomer of tiglic acid's (E)-isomer, can be used to synthesize the corresponding angelate esters. The synthesis of angeloyl chloride from angelic acid has been described as a route to these compounds. juniperus.org

Alternative Unsaturated Acids: Other α,β-unsaturated carboxylic acids can be used in place of tiglic acid. For instance, crotonic acid (the geometric isomer of isocrotonic acid) or senecioic acid (3,3-dimethylacrylic acid) could be esterified with 2-ethylhexanol to yield 2-ethylhexyl crotonate and 2-ethylhexyl senecioate, respectively.

Table 2: Examples of Structural Modifications and Resulting Analogues

| Moiety Modified | Modifying Reagent Class | Example Reagent | Resulting Analogue Example |

|---|---|---|---|

| Alcohol | Linear Alcohol | Hexanol | Hexyl Tiglate indiamart.com |

| Alcohol | Unsaturated Terpene Alcohol | Citronellol | Citronellyl Tiglate indiamart.com |

| Alcohol | Aromatic Alcohol | Benzyl Alcohol | Benzyl Tiglate thegoodscentscompany.com |

| Tiglate | Geometric Isomer Acid | Angelic Acid | 1-Ethylhexyl Angelate |

| Tiglate | Alternative α,β-Unsaturated Acid | Crotonic Acid | 1-Ethylhexyl Crotonate |

Biocatalytic and Chemoenzymatic Approaches to this compound Synthesis

In line with the principles of green chemistry, biocatalytic methods offer an alternative to traditional chemical synthesis. mdpi.com These processes utilize enzymes, typically lipases, to catalyze esterification under milder reaction conditions, often in solvent-free systems or non-hazardous solvents like supercritical CO₂. mdpi.comresearchgate.net

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have demonstrated high efficiency in synthesizing a variety of short-chain flavor esters. researchgate.net Studies have shown that CAL-B can effectively catalyze esterification reactions involving tiglic acid and various alcohols. researchgate.net The synthesis of n-butyl tiglate using CAL-B has been specifically reported, indicating the feasibility of applying this enzymatic approach to other alcohols like 2-ethylhexanol to produce this compound. researchgate.net

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both. nih.govrsc.org A typical chemoenzymatic route to this compound could involve the chemical production of the precursors, tiglic acid and 2-ethylhexanol, followed by an enzymatic esterification step. This strategy avoids the harsh conditions and potential side reactions of acid-catalyzed esterification for the final coupling step, while still utilizing efficient chemical methods for precursor synthesis. nih.gov The high selectivity of enzymes can also be advantageous, potentially reducing the need for extensive purification. mdpi.com

Role of this compound in Polymer Chemistry (e.g., as a Monomer or Related Compound in Copolymer Synthesis)

While direct, extensive documentation of this compound as a commercial monomer is limited, its structural features suggest a potential role in polymer chemistry, particularly in copolymerization. Its α,β-unsaturated ester structure is analogous to that of widely used acrylic and methacrylic monomers.

The most relevant parallel can be drawn with 2-ethylhexyl acrylate (B77674) (2-EHA), a major industrial monomer used to impart flexibility, water resistance, and adhesion in copolymers for paints, coatings, and pressure-sensitive adhesives. researchgate.netgantrade.com Copolymers of acrylic acid and 2-EHA have been synthesized and evaluated for specific applications like mucoadhesive drug delivery systems. nih.gov

A patent for emulsion polymers lists ethyl tiglate as an example of a diluent monomer that can be included in polymer particle synthesis alongside acrylates and styrenes. google.com Furthermore, in a pyrolysis study of pressure-sensitive adhesives, n-butyl tiglate was identified as a thermal degradation product of a poly(butyl acrylate)-based polymer, suggesting the formation of this structure is possible under polymer-related conditions. sci-hub.se

Given this context, this compound could theoretically be used as a comonomer in free-radical polymerization. Its incorporation into a polymer backbone, for example with vinyl acetate (B1210297) or acrylates, would be expected to modify the polymer's properties. The bulky, branched 1-ethylhexyl group would likely lower the glass transition temperature (Tg) of the resulting polymer, enhancing its flexibility and softness, similar to the function of 2-EHA. gantrade.comnih.gov The tiglate moiety, with its additional methyl group compared to an acrylate, would influence chain propagation kinetics and the steric environment of the polymer chain.

Investigation of Biological Activities and Structure-Activity Relationships of this compound

Investigation of Biological Activities and Structure Activity Relationships

In Vitro Studies on Biological Effects of 1-Ethylhexyl Tiglate

In vitro studies are crucial for elucidating the biological effects of chemical compounds at the cellular and molecular level. For this compound, these studies provide initial insights into its potential interactions with biological systems.

While specific studies on the direct interaction of this compound with a wide range of enzymes and receptors are not extensively documented in publicly available literature, some inferences can be drawn from related compounds and general chemical principles. Tiglate esters are found in various plants, and some, like tigilanol tiglate, exhibit significant biological activity through interactions with specific enzymes, such as protein kinase C (PKC). nih.gov Although this compound is a simpler molecule, the presence of the tiglate moiety suggests potential for enzymatic interactions. Esters are known to be substrates for esterase enzymes, which would hydrolyze this compound into 1-ethylhexanol and tiglic acid. inchem.org

Some research points to the interaction of various esters with olfactory receptors. google.comgoogle.com While not a direct enzymatic or systemic biological target in the traditional sense, this interaction is a key biological effect. For instance, a patent application mentions this compound in the context of olfactory receptors, suggesting its role as a fragrance component. google.com

The biological activity of more complex tiglate-containing natural products, such as daphnane (B1241135) and tigliane (B1223011) diterpenoids, is often attributed to their ability to bind to and modulate the activity of specific protein kinase C isoforms. nih.govresearchgate.net The ester groups at various positions on these molecules play a critical role in this binding and selectivity. nih.gov However, it is important to note that this compound lacks the complex polycyclic structure of these compounds, and therefore, its interaction with targets like PKC is likely to be significantly different or absent.

The molecular structure of this compound contains an α,β-unsaturated carbonyl group, which is a key feature for potential reactivity. This structural element makes the molecule a potential Michael acceptor.

Covalent Bond Formation: Covalent bond formation is a key molecular initiating event for various toxicological outcomes. researchgate.netljmu.ac.uk Electrophilic chemicals can react with biological nucleophiles, such as the thiol group of cysteine or the amine group of lysine (B10760008) in proteins, to form covalent bonds. ljmu.ac.uk This interaction can lead to outcomes like skin or respiratory sensitization. researchgate.net

Michael Addition Reactivity: The α,β-unsaturated ester structure of this compound makes it susceptible to Michael addition reactions. libretexts.orgnrochemistry.com In this reaction, a nucleophile attacks the β-carbon of the unsaturated system. libretexts.org In a biological context, nucleophiles like the sulfhydryl group of glutathione (B108866) or cysteine residues in proteins can act as Michael donors. ljmu.ac.uk The reactivity in a Michael addition is influenced by the nature of the electron-withdrawing group and substitutions at the α and β positions of the double bond. ljmu.ac.uk While specific studies quantifying the Michael addition reactivity of this compound were not found, its structural similarity to other α,β-unsaturated esters suggests this is a plausible reaction mechanism. It is worth noting that while acrylates can be respiratory sensitizers, they are generally weak or non-sensitizing to the skin due to competing resonance of the ester moiety with the Michael acceptor. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are computational methods used to correlate the chemical structure of a compound with its biological activity. spu.edu.sytaylorfrancis.com

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. taylorfrancis.com For this compound, relevant descriptors would include its molecular weight (212.33 g/mol ), a calculated lipophilicity value (XLogP3-AA of 4.6), and the presence of specific functional groups like the ester and the double bond. nih.gov

In silico methods use computer simulations and models to predict the properties of chemicals, including their biological activities and potential toxicity, without the need for laboratory experiments. europa.euuad.ac.id These approaches are valuable for screening large numbers of compounds and for prioritizing them for further testing. europa.eu

For this compound, in silico tools could be used to predict a range of endpoints. For example, models exist to predict the potential for skin sensitization, which is relevant given the Michael acceptor nature of the molecule. ljmu.ac.uk These models often incorporate structural alerts, which are specific chemical fragments known to be associated with a particular toxicological outcome. researchgate.net The α,β-unsaturated ester in this compound would likely trigger such an alert.

Furthermore, in silico models can predict metabolic pathways. For this compound, it is predicted to be hydrolyzed by esterases to 1-ethylhexanol and tiglic acid. inchem.org Subsequent metabolism of these products can also be predicted. Computational tools can also predict the likelihood of a compound interacting with specific biological targets by docking the molecule into the 3D structure of a protein and calculating the binding affinity. nih.gov

Table of Predicted Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H24O2 | nih.gov |

| Molecular Weight | 212.33 g/mol | nih.gov |

| XLogP3-AA | 4.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Comparative Biological Activity Studies with Related Tiglate Esters and Derivatives

Comparing the biological activity of this compound with other tiglate esters can provide valuable insights into its structure-activity relationships. The tiglate moiety is a common feature in a number of natural products with diverse biological activities. researchgate.netfrontiersin.org

For example, tigilanol tiglate, a diterpenoid ester, is a potent activator of protein kinase C. nih.gov In a study of tigilanol tiglate and its analogues, it was found that even small changes to the structure dramatically affected PKC affinity and selectivity. nih.gov Replacing the tiglate and other ester groups with diacetate, for instance, resulted in a significant loss of PKC binding affinity, highlighting the crucial role of the ester functionalities. nih.gov

In the context of simpler tiglate esters, the nature of the alcohol portion of the ester would be a key determinant of its biological activity. For instance, comparing this compound to methyl tiglate or isopropyl tiglate would reveal the influence of the alkyl chain length and branching on properties like lipophilicity, volatility, and metabolic stability. An increase in the alkyl chain length generally increases lipophilicity, which can affect absorption, distribution, and interaction with hydrophobic targets.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tigilanol tiglate |

| 1-Ethylhexanol |

| Tiglic acid |

| Methyl tiglate |

| Isopropyl tiglate |

| Angelate |

| Daphnane |

| Tigliane |

| Acrolein |

| Glutathione |

| Cysteine |

Analysis of Protein Kinase C Isoform Selectivity and Other Relevant Targets of Tiglate Derivatives (e.g., Tigilanol Tiglate)

Tigilanol tiglate (also known as EBC-46) is a diterpenoid ester that functions as a potent activator of the Protein Kinase C (PKC) family of enzymes. researchgate.netnih.goveuropa.eu The interaction of tigilanol tiglate with PKC is central to its biological activity, which includes inducing an inflammatory response, disrupting tumor vasculature, and causing necrotic destruction of tumor masses. europa.eudroracle.ai

The structure of tigilanol tiglate confers a notable degree of selectivity for different PKC isoforms. researchgate.netnih.govresearchgate.net Its activation profile is distinct from other well-known PKC activators like phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.gov Research indicates that tigilanol tiglate effectively activates conventional PKC isoforms (cPKCs: α, βI, βII, γ) but shows a reduced affinity for the novel PKC isoforms (nPKCs: δ, ε, θ, η). nih.govebi.ac.ukacs.org This isoform selectivity is believed to be a key factor in its biological effects. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the molecular features responsible for this selective activity. researchgate.netstanford.edu

Tigliane Ring B Modifications : The unique structure of the B-ring in tigilanol tiglate, which features a 6,7-epoxide and a 5β-hydroxy group, is critical for its distinct PKC activation profile compared to phorbol esters like PMA. nih.govacs.org The 5-hydroxy group, in particular, is thought to be important for isoform binding selectivity. nih.govnih.gov This functional group can act as a hydrogen bond donor/acceptor, potentially altering the network of hydrogen bonds that are crucial for binding to PKC. nih.govacs.org

The C6,C7-epoxide : While initially considered a critical motif, further studies have shown that the C6α,C7α-epoxide may not be strictly necessary for isoform-selective binding. researchgate.netnih.govnih.gov A synthetic analogue where the epoxide was replaced with a C6,C7-alkene double bond demonstrated nearly identical binding affinity and selectivity for PKC-βI and PKC-θ as tigilanol tiglate. nih.gov

Ester Groups at C12 and C13 : The nature of the ester groups on the tigliane backbone significantly influences potency and binding affinity. nih.gov Early studies on phorbol esters established the importance of esterification at the C-12 and C-13 hydroxyl groups for PKC activity. nih.gov For tigilanol tiglate analogues, replacing the specific tiglate and other acyl groups with diacetate groups resulted in a dramatic loss of PKC binding affinity, underscoring the critical role of the C12 and C13 esters in the molecule's interaction with the enzyme. nih.gov

| Compound | Key Structural Feature | PKC Binding Affinity | PKC Isoform Selectivity |

|---|---|---|---|

| Tigilanol Tiglate (EBC-46) | Standard structure with C6α,C7α-epoxide and C5β-alcohol | Potent | Selective for conventional isoforms (e.g., PKC-βI) over novel isoforms (e.g., PKC-θ) |

| C6,C7-alkene analogue (SUW400) | Epoxide replaced with a double bond | Nearly identical to EBC-46 | Mimics the isoform-selective binding of EBC-46 |

| Analogue with C5β-alcohol removed | Lacks the C5β-alcohol | Stronger binding than EBC-46 | Less selective binding |

| Diacetate analogue (SUW401) | C12/C13 esters replaced with acetates | Very low affinity | No meaningful PKC binding |

Investigations into Potential Biological Roles as Aroma Compounds

This compound is a fatty acid ester recognized for its role as a flavoring agent. nih.govfoodb.ca Its organoleptic profile is characterized by spicy, peppery, and dried fruit notes. foodb.cahmdb.casigmaaldrich.com Like other tiglate esters, it contributes to the complex aroma of various natural products. researchgate.net

The sensory characteristics of tiglate esters vary depending on the attached alcohol group:

Ethyl tiglate provides sweet, fruity, and green notes, with nuances described as tropical and rummy. fragranceu.comnih.gov It is a known component of strawberry and other berry flavors. fragranceu.com

Hexyl tiglate offers a different profile, described as fresh, green, natural, oily, and herbal. fragranceu.com

Geranyl tiglate , another naturally occurring ester, is a component of essential oils and is also used as a reference compound in the analysis of these oils. foodb.caorientjchem.org

These compounds, including this compound, are valued in the flavor and fragrance industry for their ability to impart specific and often complex notes to foods and perfumes. sigmaaldrich.comnih.gov

| Compound | Documented Aroma/Flavor Profile | Natural Occurrence (Examples) | Reference(s) |

|---|---|---|---|

| This compound | Spicy, peppery, dried fruit | Flavoring agent | foodb.cahmdb.casigmaaldrich.com |

| Ethyl tiglate | Sweet, fruity, green, tropical, rummy | Pears, strawberries | mdpi.comfragranceu.comnih.gov |

| Hexyl tiglate | Fresh, green, natural, oily, herbal | Flavoring agent | fragranceu.com |

| Propyl tiglate | Fruity | Pears | mdpi.com |

| Methyl tiglate | Fruity | Pears | mdpi.com |

| Geranyl tiglate | Fruity, herbaceous | Essential oils (e.g., from Pelargonium geranium) | foodb.caorientjchem.org |

Environmental Fate, Transport, and Degradation Pathways of 1 Ethylhexyl Tiglate

The environmental journey of the chemical compound 1-ethylhexyl tiglate is dictated by a series of complex interactions with atmospheric, aquatic, and terrestrial systems. This section delves into the scientific understanding of its transformation and movement within these environmental compartments.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques Development and Optimization

Optimization of chromatographic conditions is a critical step to ensure accuracy, precision, and robustness in the analysis of 1-Ethylhexyl tiglate. This involves a systematic approach to selecting and refining parameters for both liquid and gas phase separations.

HPLC and its advanced counterpart, UHPLC, are powerful techniques for the analysis of semi-volatile and non-volatile compounds. For a compound like this compound, an ester with moderate polarity, these methods provide excellent separation efficiency and are adaptable to various sample types. UHPLC, by using columns with smaller particle sizes, offers the advantages of faster analysis times and improved resolution compared to traditional HPLC.

The selection of the stationary phase (column) and mobile phase is the most critical step in developing an HPLC or UHPLC method. sigmaaldrich.comsigmaaldrich.com The choice is governed by the chemical properties of the analyte and the sample matrix.

Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC and would be the primary choice for this compound. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar. This compound, being a relatively non-polar ester, would be retained on the non-polar column. The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. nih.gov By adjusting the ratio of the organic solvent to water, the retention time of the analyte can be controlled. Increasing the organic content decreases retention, while decreasing it increases retention. chromatographyonline.com

Normal-Phase (NP) Chromatography: In this mode, the stationary phase is polar (e.g., silica or alumina), and the mobile phase is non-polar (e.g., hexane, isopropanol). While less common, NP-HPLC could be employed if this compound is present in a very non-polar matrix or if specific selectivity for related isomers is required.

Column Selection: For reversed-phase applications, a C18 (octadecyl) column is a common starting point due to its high hydrophobicity and retention of non-polar compounds. sigmaaldrich.com A C8 (octyl) column provides slightly less retention and may be suitable for faster analyses if sufficient resolution is achieved. The choice between different column manufacturers and brands can also influence selectivity due to variations in silica purity, end-capping, and bonding density.

Mobile Phase Optimization: The optimization process involves adjusting the mobile phase composition to achieve the desired retention and resolution. For reversed-phase analysis of this compound, a starting point could be a mixture of acetonitrile and water. The pH of the mobile phase is generally not a critical factor for non-ionizable compounds like esters, but buffered solutions may be used to ensure method robustness.

| Mobile Phase Component | Function in Reversed-Phase HPLC | Typical Impact on this compound Analysis |

|---|---|---|

| Water | Weak solvent, promotes retention on the non-polar stationary phase. | Increasing the proportion of water increases retention time. |

| Acetonitrile | Strong organic solvent, decreases retention. | Increasing the proportion of acetonitrile decreases retention time. Offers low viscosity and good UV transparency. chromatographyonline.com |

| Methanol | Alternative strong organic solvent, generally provides different selectivity compared to acetonitrile. | Can be used to optimize resolution between this compound and closely eluting compounds. It has a higher viscosity than acetonitrile. nih.govchromatographyonline.com |

When analyzing complex samples containing compounds with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. In such cases, gradient elution is employed. lth.seagilent.com A gradient program involves changing the composition of the mobile phase during the chromatographic run. lth.seresearchgate.netresearchgate.net

| Time (minutes) | % Water (A) | % Acetonitrile (B) | Elution Profile |

|---|---|---|---|

| 0.0 | 50 | 50 | Elution of highly polar compounds. |

| 15.0 | 5 | 95 | Elution of moderately polar to non-polar compounds, including this compound. |

| 20.0 | 5 | 95 | Elution of highly non-polar compounds. |

| 20.1 | 50 | 50 | Return to initial conditions for column re-equilibration. |

| 25.0 | 50 | 50 | End of run. |

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds and is highly suitable for this compound, which is used in flavors and fragrances. sigmaaldrich.com In GC, separation occurs as the vaporized sample is transported by an inert carrier gas through a capillary column containing a stationary phase.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex samples, such as essential oils or environmental extracts, GC×GC provides a significant enhancement in separation power. gcms.cz This technique utilizes two columns with different stationary phases connected by a modulator. The separation from the first dimension is subjected to a second, very fast separation on the second column. The result is a highly structured two-dimensional chromatogram that can resolve thousands of compounds, offering increased peak capacity and improved sensitivity. gcms.czelsevierpure.com

For the analysis of volatile compounds like this compound from solid or liquid samples, sample introduction techniques that minimize solvent use and concentrate the analytes are often preferred.

Headspace (HS) Analysis: In static headspace analysis, the sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase above the sample (the headspace). A portion of this vapor is then injected into the GC. This technique is ideal for determining the volatile profile of a sample without injecting the non-volatile matrix.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber can be exposed to the headspace above the sample (Headspace-SPME) or immersed directly into a liquid sample. After extraction, the fiber is transferred to the hot GC inlet, where the analytes are thermally desorbed onto the column. SPME is a powerful tool for concentrating volatile and semi-volatile compounds like this compound, thereby increasing the sensitivity of the analysis. nih.gov

The choice of the GC stationary phase is the most important factor in controlling selectivity and achieving resolution. sigmaaldrich.comsigmaaldrich.comjcanoingenieria.com The selection is based on the principle of "like dissolves like," where the polarity of the stationary phase is matched to the polarity of the analytes. sigmaaldrich.comchromatographyonline.com

For the analysis of this compound, a non-polar or mid-polarity stationary phase is typically a good starting point.

Non-polar phases (e.g., 100% dimethylpolysiloxane, often designated as -1 or -5 type columns) separate compounds primarily based on their boiling points. sigmaaldrich.com

Intermediate polarity phases (e.g., 5% phenyl-95% dimethylpolysiloxane, -5 type columns) offer a different selectivity due to pi-pi interactions with aromatic or unsaturated compounds. chromatographyonline.comd-nb.info

Polar phases (e.g., polyethylene glycol, "wax" type columns) are used for separating polar analytes and provide strong retention for compounds capable of hydrogen bonding. chromatographyonline.com

Given that this compound is an ester with some polarity, a low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane phase, would likely provide good peak shape and resolution from other components in a fragrance or flavor mixture. gcms.czrestek.com

| Stationary Phase Type | Common Designation | Primary Interaction Mechanism | Suitability for this compound Analysis |

|---|---|---|---|

| 100% Dimethylpolysiloxane | DB-1, HP-1, Rxi-1ms | Dispersive (van der Waals) forces | Good general-purpose column; separation largely by boiling point. |

| 5% Phenyl-95% Dimethylpolysiloxane | DB-5, HP-5ms, Rxi-5ms | Dispersive and π-π interactions | Excellent choice for resolving this compound from other aromatic or unsaturated compounds in complex mixtures. restek.comoregonstate.edu |

| 50% Phenyl-50% Dimethylpolysiloxane | DB-17, HP-50+ | Dispersive and enhanced π-π interactions | May be used to alter selectivity for difficult separations. |

| Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWax | Hydrogen bonding, dipole-dipole interactions | Less suitable as a primary choice unless separating from highly polar compounds. This compound would have low retention. |

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Degradation Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the thermal stability and decomposition products of various materials, including esters like this compound. This method involves subjecting a sample to high temperatures in an inert atmosphere, followed by the separation and identification of the resulting volatile and semi-volatile fragments.

Methodology: In a typical Py-GC/MS analysis, a small amount of the this compound sample is placed in a pyrolysis unit, which is rapidly heated to a specific temperature, often ranging from 500°C to 1000°C. The thermal energy causes the molecule to fragment in a reproducible manner. These fragments are then swept by a carrier gas into a gas chromatograph (GC) column for separation based on their boiling points and interactions with the stationary phase. The separated components subsequently enter a mass spectrometer (MS), where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Thermal Degradation Profile: While specific pyrolysis data for this compound is not extensively documented in scientific literature, the thermal degradation pathways can be inferred from the behavior of similar esters. The pyrolysis of esters, particularly those with β-hydrogens in the alcohol moiety, often proceeds through a concerted, six-membered ring transition state, known as a cis-elimination or ester pyrolysis reaction. For this compound, this would likely lead to the formation of tiglic acid and 1-octene.

Further fragmentation of the initial pyrolysis products can occur at higher temperatures, leading to a complex mixture of smaller hydrocarbons, carboxylic acids, and other oxygenated compounds. The analysis of these degradation products provides valuable information about the thermal stability and decomposition mechanisms of this compound, which is particularly relevant for its application in products that may be subjected to heat.

A study on the thermal decomposition of various ester additives using Py-GC/MS revealed that molecular isomerization, hydrolysis, and oxidative dehydrogenation are common pyrolysis processes. The primary products often include monoterpenes, hydrocarbons, and characteristic flavor substances nih.gov.

| Pyrolysis Parameter | Typical Condition |

| Pyrolysis Temperature | 500 - 800 °C |

| Carrier Gas | Helium |

| GC Column | Capillary column (e.g., 5% phenyl methylpolysiloxane) |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Fourier Transform Infrared (FTIR) Spectroscopy and Vapor Phase IR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

Expected FTIR Spectral Features of this compound: As an α,β-unsaturated ester, this compound is expected to exhibit several characteristic absorption bands in its FTIR spectrum:

C=O Stretch: A strong absorption band is anticipated in the region of 1715-1730 cm⁻¹, which is characteristic of the carbonyl group in an α,β-unsaturated ester. Conjugation with the C=C double bond lowers the frequency compared to a saturated ester.

C=C Stretch: A medium intensity band is expected around 1650 cm⁻¹ due to the carbon-carbon double bond in the tiglate moiety.

C-O Stretch: Two distinct C-O stretching vibrations are characteristic of esters. A strong band is expected between 1250-1300 cm⁻¹ for the C-O bond adjacent to the carbonyl group, and another strong band between 1100-1150 cm⁻¹ for the O-C bond of the ethylhexyl group.

C-H Stretches: Absorption bands corresponding to the stretching of C-H bonds in the alkyl chains will be present just below 3000 cm⁻¹ (aliphatic C-H) and a sharper peak around 3030 cm⁻¹ for the vinylic C-H.

C-H Bends: Bending vibrations for the methyl and methylene groups will appear in the 1350-1470 cm⁻¹ region.

Vapor Phase IR Spectroscopy: Vapor phase IR spectroscopy measures the infrared spectrum of a compound in the gaseous state. This technique is often coupled with gas chromatography (GC-IR) and can provide sharper, more resolved spectra compared to liquid or solid-state measurements, as intermolecular interactions are minimized. The vapor phase IR spectrum of this compound would show the same fundamental absorption bands as the liquid phase spectrum, although slight shifts in peak positions and changes in peak shapes might be observed. The NIST Chemistry WebBook provides a vapor phase IR spectrum for the related compound, ethyl tiglate, which shows characteristic ester and unsaturation peaks nist.gov.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C=O (α,β-unsaturated ester) | 1715 - 1730 | Strong |

| C=C (alkene) | ~1650 | Medium |

| C-O (ester, acyl-oxygen) | 1250 - 1300 | Strong |

| C-O (ester, alkyl-oxygen) | 1100 - 1150 | Strong |

| =C-H (vinylic) | ~3030 | Medium |

| C-H (aliphatic) | <3000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. Although a specific ¹H NMR spectrum for this compound is not readily available in public databases, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from similar compounds.

Predicted ¹H NMR Spectral Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinylic proton (-CH=) | ~6.8 | Quartet (q) | 1H |

| Methine proton (-O-CH-) | ~4.8 | Multiplet (m) | 1H |

| Methyl protons on double bond (=C-CH₃) | ~1.8 | Doublet (d) | 3H |

| Methyl protons on tiglate moiety (-C=C(CH₃)-) | ~1.8 | Singlet (s) | 3H |

| Methylene protons (-O-CH-CH₂-) | ~1.5-1.6 | Multiplet (m) | 2H |

| Methylene protons in ethylhexyl chain | ~1.2-1.4 | Multiplet (m) | 8H |

| Terminal methyl protons in ethylhexyl chain | ~0.9 | Triplet (t) | 6H |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The vinylic proton is expected to be the most downfield of the non-acidic protons due to its proximity to the electron-withdrawing carbonyl group and the double bond. The methine proton attached to the oxygen of the ester is also expected to be significantly downfield. The various methylene and methyl groups of the 2-ethylhexyl chain would appear in the upfield region of the spectrum, with complex splitting patterns due to coupling with neighboring protons.

Mass Spectrometry (MS) and High-Resolution Time-of-Flight Mass Spectrometry (HRTOF-MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule and a series of fragment ion peaks.

High-Resolution Time-of-Flight Mass Spectrometry (HRTOF-MS): HRTOF-MS provides very accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. This high level of accuracy is invaluable for confirming the identity of a compound and for distinguishing between compounds with the same nominal mass. For this compound (C₁₃H₂₄O₂), the expected exact mass of the molecular ion [M]⁺ is 212.17763 u. HRTOF-MS can measure this mass with a high degree of precision, confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum of this compound provides crucial information for its structural confirmation. Based on the general fragmentation rules for esters and data from similar tiglate esters, the following key fragments are expected:

Molecular Ion (M⁺): A peak at m/z 212, corresponding to the molecular weight of this compound. The intensity of this peak may be weak to moderate.

Loss of the Alkoxy Group: Cleavage of the C-O bond can result in the loss of the 2-ethylhexyloxy radical, leading to the formation of the tigloyl cation at m/z 83. This is often a prominent peak in the spectra of tiglate esters.

Loss of the Alkyl Group from the Alcohol: Fragmentation of the 2-ethylhexyl group can occur. A common fragmentation for 2-ethylhexyl esters is the loss of a C₆H₁₂ alkene (84 u) via a McLafferty-type rearrangement, which would result in a peak at m/z 128.

Fragments from the Tiglate Moiety: The tiglate portion of the molecule can also fragment. A peak at m/z 55 is commonly observed for tiglates, corresponding to the [C₄H₇]⁺ ion.

Fragments from the 2-Ethylhexyl Group: The alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 u (CH₂), with prominent peaks at m/z 43, 57, 71, and 85, corresponding to various alkyl cations.

The mass spectrum of the related compound, ethyl tiglate, shows a base peak at m/z 55 and a significant peak at m/z 83 nist.gov. Similarly, hexyl tiglate would show characteristic fragments related to the hexyl group. By analogy, the mass spectrum of this compound would be a composite of fragments arising from both the tiglate and the 2-ethylhexyl moieties.

| m/z | Proposed Fragment Ion | Origin |

| 212 | [C₁₃H₂₄O₂]⁺ | Molecular Ion |

| 128 | [C₇H₁₂O₂]⁺ | McLafferty rearrangement (loss of C₆H₁₂) |

| 83 | [C₅H₇O]⁺ | Tigloyl cation |

| 55 | [C₄H₇]⁺ | Fragment from tiglate moiety |

| 43, 57, 71, 85 | Alkyl cations | Fragmentation of the 2-ethylhexyl chain |

Combining mass spectrometry with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) provides a powerful platform for the analysis of complex mixtures and the confident identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each eluting compound. In the context of analyzing essential oils or fragrance formulations, GC-MS can be used to identify and quantify this compound even in the presence of many other compounds researchgate.netscitepress.orgresearchgate.net. The retention time of this compound on a given GC column provides an additional parameter for its identification, which, when combined with its mass spectrum, offers a high degree of certainty.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is well-suited for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for less volatile or thermally labile compounds. For a compound like this compound, LC-MS could be employed, particularly when analyzing complex matrices where minimal sample volatility is desired. In LC-MS, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These ionization methods usually result in less fragmentation than EI, often showing a prominent protonated molecule [M+H]⁺ or other adduct ions. LC-MS and LC-MS/MS (tandem mass spectrometry) are increasingly used for the analysis of flavor and aroma compounds in various food and beverage matrices researchgate.netacs.orgmostwiedzy.plresearchgate.net.

UV-Visible Spectroscopy for Chromophore Detection

UV-Visible spectroscopy is a valuable tool for the qualitative analysis of molecules containing chromophores. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible range (200-800 nm). researchgate.net In the this compound molecule, the tiglate moiety serves as the primary chromophore. This functionality consists of an α,β-unsaturated ester, where the carbon-carbon double bond is in conjugation with the carbonyl group (C=O).

Ion Mobility Spectrometry (IMS) Combined with GC

Gas Chromatography combined with Ion Mobility Spectrometry (GC-IMS) is a powerful and increasingly popular technique for the analysis of volatile organic compounds (VOCs) like this compound. nih.gov This hyphenated technique offers a two-dimensional separation, enhancing selectivity and providing a high degree of confidence in compound identification. gas-dortmund.de

First, the sample is introduced into the gas chromatograph (GC), where compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. As the separated compounds, including this compound, elute from the column, they enter the ion mobility spectrometer. gas-dortmund.de Inside the IMS, the molecules are gently ionized, typically using a radioactive source (e.g., ³H) to form protonated molecules [M+H]⁺. These ions are then pulsed into a drift tube containing a buffer gas (like nitrogen or helium) under the influence of a weak electric field. utwente.nl

The ions travel through the drift tube at a speed determined by their size, shape, and charge—a property known as ion mobility. utwente.nl Smaller, more compact ions will travel faster than larger, bulkier ions. This results in a separation based on the ion's collision cross-section (CCS), providing an additional dimension of separation to the GC retention time. utwente.nl GC-IMS is known for its high sensitivity, capable of detecting compounds at parts-per-billion (ppb) levels, and its rapid analysis time. nih.govresearchgate.net The resulting data is often visualized as a three-dimensional plot or a two-dimensional topographic map, showing retention time, drift time, and signal intensity, which can serve as a unique fingerprint for complex samples in food and fragrance analysis. tandfonline.comnih.gov

Method Validation and Quality Control for this compound Analysis

To ensure that an analytical method for this compound provides reliable, accurate, and reproducible results, it must undergo a rigorous validation process. wjarr.com Method validation establishes through documented evidence that the procedure is fit for its intended purpose, adhering to guidelines set by bodies like the International Council for Harmonisation (ICH). nih.goviiste.org

Specificity, Sensitivity (LOD, LOQ), Linearity, Accuracy, and Precision

These parameters are the cornerstone of any quantitative analytical method validation. wjarr.comelementlabsolutions.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comfda.gov For a GC-based method for this compound, specificity is typically demonstrated by showing a clean separation of the analyte peak from other volatile components in the sample matrix, with no interfering peaks at the retention time of this compound.

Sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. iiste.org The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. iiste.orgscielo.br These are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. wjarr.comresearchgate.net

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. wjarr.com This is assessed by analyzing a series of standards at different concentrations (typically a minimum of five) and plotting the instrument response against concentration. wjarr.com The relationship is evaluated using the correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1.000. scielo.br

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often determined by performing recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered by the method is calculated. elementlabsolutions.comresearchgate.net

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Reproducibility: The precision between different laboratories. Precision is typically reported as the relative standard deviation (RSD) of the measurements. usp.org

Below is a table representing typical validation results for a hypothetical validated GC method for this compound.

| Parameter | Specification | Typical Result |

| Specificity | No interference at the analyte's retention time | Passed |

| Linearity Range | - | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9997 |

| LOD | Reportable | 0.25 µg/mL |

| LOQ | Reportable | 0.80 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.5% |

Robustness and Ruggedness Testing

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. pharmaguideline.com It provides an indication of the method's reliability during normal usage and is assessed during the development phase. pharmaguideline.comlabmanager.com For a GC method, these variations might include:

Changes in GC oven temperature ramp rate (e.g., ± 2°C/min)

Variations in carrier gas flow rate (e.g., ± 5%)

Different columns from different lots or suppliers pharmaguideline.com

Variations in injection volume

Ruggedness , often considered a measure of intermediate precision, assesses the reproducibility of results under a variety of normal test conditions. researchgate.net This typically involves transferring the method to be performed by different analysts, on different instruments, and on different days to ensure the results remain consistent. pharmaguideline.comresearchgate.net A method that passes robustness and ruggedness testing is considered reliable for routine quality control applications. scribd.com

Development of Stability-Indicating Methods and Forced Degradation Studies

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. scispace.comijtsrd.com The development of such a method is crucial for determining the shelf-life and storage conditions of a product containing this compound.

To develop a SIM, forced degradation (or stress testing) studies are performed. nih.govrjptonline.org This involves intentionally subjecting this compound to harsh chemical and physical conditions to accelerate its decomposition and generate potential degradation products. nih.gov The goal is to achieve a modest level of degradation, typically 5-20%. rjptonline.org Common stress conditions include: researchgate.netajpsonline.com

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures. As an ester, this compound is susceptible to hydrolysis, which would yield tiglic acid and 2-ethylhexanol. ajpsonline.com

Alkali (Base) Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH), which also promotes ester hydrolysis. pnrjournal.com

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂). pnrjournal.com The double bond in the tiglate moiety is a potential site for oxidation.

Photolytic Degradation: Exposure to UV and visible light to assess photosensitivity. ajpsonline.com The conjugated system in this compound may be susceptible to photolytic reactions.

Thermal Degradation: Exposure to high temperatures (dry heat) to evaluate thermal stability. researchgate.net

After exposure to these stress conditions, the samples are analyzed by the proposed analytical method (e.g., HPLC or GC). The method is considered stability-indicating if it can resolve the peak of the intact this compound from all the peaks of the degradation products formed. nih.govnih.gov

Application of Chemometrics in Analytical Data Interpretation and Classification

Analytical techniques like GC-MS and GC-IMS can generate vast and complex datasets, especially when analyzing numerous samples or complex mixtures containing this compound. nih.govacs.orgnih.gov Chemometrics employs multivariate statistical methods to extract meaningful information from this chemical data. acs.orgnih.gov

When analyzing volatile profiles of products, the resulting chromatograms or spectra can be treated as chemical fingerprints. Chemometric tools can analyze these fingerprints to perform various tasks: semanticscholar.org

Pattern Recognition and Classification: Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) can be used to visualize patterns in the data. researchgate.net For example, PCA can reduce the dimensionality of the data, allowing samples to be plotted to reveal clustering based on their origin, processing method, or quality. researchgate.net This could be used to differentiate between fragrance batches or to detect adulteration.

Identification of Key Compounds: By analyzing the statistical models, it's possible to identify which specific volatile compounds (which could include this compound or its degradation products) are most responsible for the differences between sample groups. researchgate.net

Quantitative Modeling: Methods like Partial Least Squares (PLS) regression can be used to build predictive models that correlate the analytical data (e.g., a GC-MS chromatogram) with a specific property, such as sensory perception or product age.

The application of chemometrics allows for a more comprehensive interpretation of the analytical data, moving beyond the simple quantification of a single compound to a holistic understanding of the sample's chemical profile. hilarispublisher.comresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govchemrxiv.org It is a widely used approach for calculating the properties of molecules and materials. For 1-ethylhexyl tiglate, DFT calculations, often using a functional like B3LYP, can be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations are foundational for understanding the molecule's three-dimensional structure and conformational preferences.

DFT has proven to be a successful approach for studying α,β-unsaturated esters. sciforum.net Studies on similar unsaturated esters have utilized DFT to analyze structure-energy relationships and reaction mechanisms. nih.govrsc.org For instance, research on alkyl 3-methylbut-2-enoates has used the G3MP2 method, which is a composite method based on DFT, to determine enthalpies of formation that are in excellent agreement with experimental results. nih.gov These computational approaches can also be applied to larger biodiesel molecules, such as unsaturated methyl esters, to study reactions like hydrogen abstraction. acs.org

A hypothetical set of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented in the table below.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Length | C=C | 1.34 Å |

| Bond Angle | O=C-O | 124° |

| Bond Angle | C-O-C | 117° |

| Dihedral Angle | C-C=C-C | ~180° (trans) |

This table is illustrative and contains hypothetical data based on typical values for similar functional groups.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.comlibretexts.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. readthedocs.ioresearchgate.net Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. libretexts.org

For this compound, an MEP analysis would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. The hydrogen atoms of the alkyl chains would exhibit positive potential (blue). The C=C double bond would also show a region of negative potential, though likely less intense than that of the carbonyl oxygen. This information is crucial for predicting how this compound might interact with other molecules, such as in biological systems or during chemical reactions.

| Molecular Region | Expected MEP Value | Predicted Reactivity |

| Carbonyl Oxygen | Highly Negative | Site for electrophilic attack |

| Ester Oxygen | Moderately Negative | Potential coordination site |

| α,β-Unsaturated C=C | Negative | Site for electrophilic addition |

| Hydrogens on Alkyl Chain | Positive | Potential for weak interactions |

This table is illustrative and contains hypothetical data.

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules, QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. researchgate.netthegoodscentscompany.com This analysis allows for the characterization of chemical bonds and intermolecular interactions based on the properties of the electron density at bond critical points (BCPs). Key parameters derived from QTAIM analysis include the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).

For this compound, QTAIM analysis would be used to characterize the nature of its covalent bonds. The C=O and C=C bonds would be identified by high values of ρ and negative values of ∇²ρ, indicative of shared interactions. The C-O and C-C single bonds would also show characteristics of covalent bonds, though with lower electron density at the BCPs compared to the double bonds. This analysis can also provide insights into weaker intramolecular interactions, such as hydrogen bonding, if present.

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |

| C=O | ~0.45 | < 0 | Polar Covalent |

| C=C | ~0.30 | < 0 | Covalent |

| C-O | ~0.25 | < 0 | Covalent |

| C-C | ~0.20 | < 0 | Covalent |

This table is illustrative and contains hypothetical data based on typical values for similar bonds.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dereed.edu This method provides detailed information about hybridization, charge distribution, and donor-acceptor interactions within the molecule. uni-rostock.deopenmx-square.org

In this compound, NBO analysis would reveal the hybridization of the atoms, such as the sp² hybridization of the carbonyl carbon and the carbons of the C=C double bond. A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. joaquinbarroso.com This would quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, the delocalization of the lone pairs on the ester oxygen into the antibonding π* orbital of the C=O group (n -> π* interaction) would be a significant stabilizing factor. Similarly, hyperconjugative interactions involving the alkyl groups could be quantified.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(O) | π(C=O) | ~30-40 | Resonance |

| LP(O) | σ(C-C) | ~2-5 | Hyperconjugation |

| σ(C-H) | σ*(C-C) | ~1-3 | Hyperconjugation |

This table is illustrative and contains hypothetical data.

Energy Decomposition Analysis (EDA) of Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a method used to partition the interaction energy between two or more molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms. researchgate.netq-chem.comnih.gov This analysis is particularly useful for understanding the nature of non-covalent interactions.

If one were to study the interaction of this compound with another molecule (e.g., a solvent molecule or a biological receptor), EDA could provide a quantitative breakdown of the binding forces. For example, the interaction with a polar molecule would likely be dominated by the electrostatic component, driven by the polar carbonyl group. Interactions with non-polar molecules would have a larger contribution from dispersion forces. The charge-transfer component would quantify the extent of electron donation and acceptance between the interacting molecules. chemrxiv.orgd-nb.info

| Interaction Component | Hypothetical Energy (kcal/mol) | Description |

| Electrostatic | -5.0 | Attraction/repulsion between unperturbed charge distributions |

| Exchange-Repulsion | +8.0 | Pauli repulsion |

| Polarization | -2.5 | Distortion of electron clouds upon interaction |

| Charge-Transfer | -1.5 | Electron donation from one fragment to another |

| Total Interaction Energy | -1.0 | Sum of all components |

This table is illustrative and represents a hypothetical interaction.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. youtube.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).

For this compound, the most significant electronic transition would likely be the π -> π* transition associated with the α,β-unsaturated carbonyl system. TD-DFT calculations could predict the energy of this transition, which would correspond to the main absorption band in the UV region of its spectrum. The calculations would also provide information on the oscillator strength of the transition, which relates to the intensity of the absorption. These theoretical predictions can be a valuable aid in the interpretation of experimental spectroscopic data.

| Transition | Calculated Excitation Energy (eV) | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO (π -> π) | ~5.5 | ~225 | ~0.4 |

| n -> π | ~4.8 | ~260 | ~0.01 |

This table is illustrative and contains hypothetical data based on typical values for similar chromophores.

Conformational Analysis and Molecular Dynamics Simulations

Computational methods are essential for exploring the three-dimensional nature of molecules like this compound, which dictates its physical properties and interactions with biological systems. Molecular dynamics (MD) simulations, in particular, offer a powerful tool to investigate the dynamic behavior of molecules over time. cresset-group.comnih.gov

Exploration of Preferred Conformations and Energetic Optimization

The structure of this compound, with its flexible ethylhexyl chain and the rotatable ester group, allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations that the molecule is likely to adopt.

The process typically begins with the generation of an initial 3D structure of the molecule. This structure is then subjected to energy minimization using quantum mechanics or molecular mechanics force fields to find a stable starting point. Molecular dynamics simulations can then be employed to explore the molecule's conformational space. cresset-group.com By simulating the molecule's movements over time in a virtual environment (e.g., in a solvent like water or in a vacuum), researchers can map out the potential energy landscape. cresset-group.commdpi.com This landscape reveals the various stable and transient conformations and the energy barriers between them. Analysis of the simulation trajectory allows for the clustering of similar structures, identifying the most populated and, therefore, most preferred conformations. lambris.com For this compound, this analysis would focus on the torsional angles along the alkyl chain and around the ester bond to determine the molecule's preferred shape.

Dynamic Behavior and Intermolecular Interactions in Various Environments

Molecular dynamics simulations are uniquely suited to study how a molecule behaves and interacts within different environments, such as in water, in a lipid bilayer simulating a cell membrane, or in proximity to a protein. cresset-group.com These simulations provide a detailed, atomistic view of intermolecular interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com

For this compound, MD simulations could model its aggregation behavior in an aqueous environment, its partitioning into non-polar environments, and its potential to bind to biological macromolecules. By placing the molecule in a simulation box with water, for example, one can observe how the hydrophobic alkyl chain and the more polar ester group orient themselves, providing insights into its solubility and behavior at interfaces. Simulations involving protein targets, such as metabolic enzymes or receptors, can help identify potential binding pockets and characterize the stability and nature of the interactions, which is crucial for understanding its biological activity. cresset-group.com

In Silico Prediction of Chemical and Biological Properties

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are fundamental tools in modern chemical safety assessment, heavily utilized for fragrance ingredients. nih.govresearchgate.net These predictive models use a molecule's structure to estimate its physicochemical properties, environmental fate, and toxicological profile, reducing the need for extensive animal testing. rifm.orgeuropa.eu

Modeling of Reactivity towards Biological Nucleophiles and Environmental Oxidants